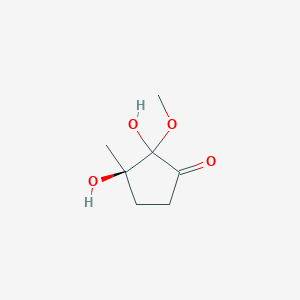
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one is a chiral organic compound with a unique structure that includes two hydroxyl groups, a methoxy group, and a methyl group attached to a cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, using chiral catalysts or reagents. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, along with solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts like palladium or platinum to achieve the desired stereoselective reduction. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity.
化学反応の分析
Types of Reactions
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
科学的研究の応用
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry and functional groups.
作用機序
The mechanism of action of (3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
(3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: A compound with a similar chiral structure and functional groups.
(2S,3R)-3-methylglutamate: An amino acid derivative with comparable stereochemistry.
(3R,3’S)-dihydroxy-β-carotene: A carotenoid with similar hydroxyl and methoxy functionalities.
Uniqueness
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
(3R)-2,3-dihydroxy-2-methoxy-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O4/c1-6(9)4-3-5(8)7(6,10)11-2/h9-10H,3-4H2,1-2H3/t6-,7?/m1/s1 |
InChIキー |
GJQTWXLWBGFREV-ULUSZKPHSA-N |
異性体SMILES |
C[C@]1(CCC(=O)C1(O)OC)O |
正規SMILES |
CC1(CCC(=O)C1(O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)
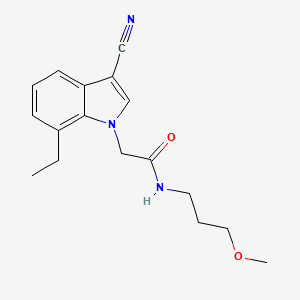
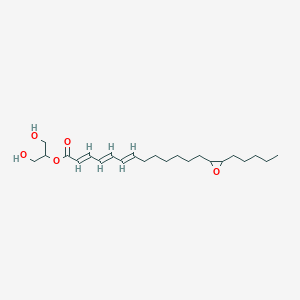

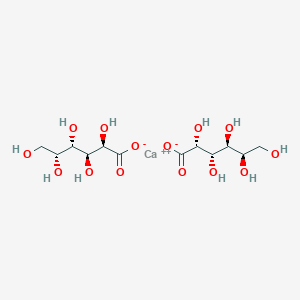
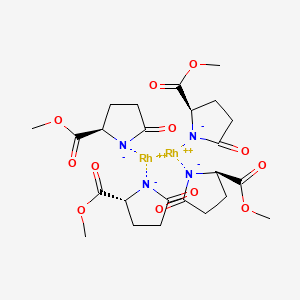
![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)
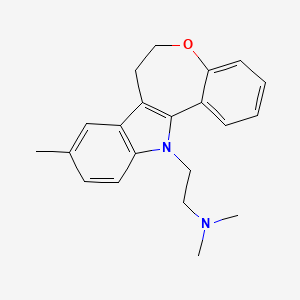
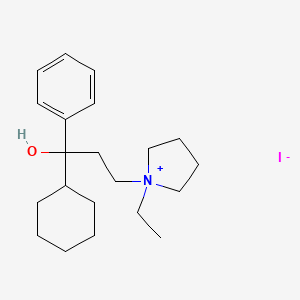

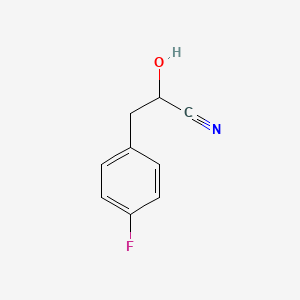
![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
